Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate
Description
Chemical Identity and Structural Characterization of Methyl 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate
Systematic Nomenclature and Molecular Descriptors
IUPAC Nomenclature and CAS Registry Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, establishing its identity as this compound. This designation precisely describes the structural arrangement of functional groups within the molecular framework, beginning with the methyl ester functionality attached to an acetate moiety. The acetate group is connected to the 2-position of the imidazo[1,2-a]pyridine ring system, while a trifluoromethyl substituent occupies the 6-position of the pyridine ring. The Chemical Abstracts Service has assigned the registry number 1221792-68-2 to this compound, providing a unique identifier for database searches and regulatory documentation.
The systematic naming convention reflects the complex heterocyclic nature of the molecule, where the imidazo[1,2-a]pyridine core represents a fused bicyclic system containing both nitrogen-containing five-membered and six-membered rings. The numerical designations in the name correspond to specific positions within the ring system, following established conventions for heterocyclic nomenclature. This precise naming system enables unambiguous identification of the compound in scientific literature and chemical databases, facilitating research communication and regulatory compliance. The trifluoromethyl group designation indicates the presence of three fluorine atoms attached to a single carbon atom, representing one of the most electron-withdrawing substituents commonly encountered in organic chemistry.
Additional nomenclature considerations include the use of brackets to clearly delineate the boundaries of the heterocyclic ring system and the specific attachment points of substituents. The systematic name serves not only as an identifier but also as a structural descriptor that allows chemists to visualize the molecular architecture without requiring graphical representations. This standardized approach to chemical nomenclature ensures consistency across international scientific communications and regulatory frameworks.
Molecular Formula and Weight Calculations
The molecular formula of this compound is established as C₁₁H₉F₃N₂O₂, representing a precise elemental composition that accounts for all constituent atoms within the molecular structure. This formula indicates the presence of eleven carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms, totaling twenty-seven atoms in the complete molecular framework. The molecular weight has been calculated as 258.2 grams per mole, representing a relatively modest molecular size that falls within the range typically associated with small molecule pharmaceutical intermediates.
The distribution of heteroatoms within the molecular formula provides important insights into the compound's chemical properties and potential reactivity patterns. The presence of three fluorine atoms concentrated within a single trifluoromethyl group creates a significant electronegative center that influences the electronic distribution throughout the molecule. The two nitrogen atoms contribute to the basic character of the heterocyclic system while simultaneously participating in the aromatic stabilization of the imidazo[1,2-a]pyridine core. The two oxygen atoms are associated with the methyl acetate functionality, providing both hydrogen bond acceptor capabilities and potential sites for chemical modification.
Molecular weight calculations based on standard atomic masses yield precise values essential for analytical characterization and synthetic planning. The relatively low molecular weight suggests favorable properties for biological activity according to established pharmaceutical guidelines, including Lipinski's Rule of Five parameters. The molecular formula also enables calculation of important physicochemical parameters such as molecular refractivity, polar surface area, and lipophilicity indices that influence drug-like properties and biological activity predictions.
Table 1: Molecular Composition and Weight Analysis
| Component | Count | Atomic Mass (amu) | Total Contribution (amu) |
|---|---|---|---|
| Carbon | 11 | 12.011 | 132.121 |
| Hydrogen | 9 | 1.008 | 9.072 |
| Fluorine | 3 | 18.998 | 56.994 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 2 | 15.999 | 31.998 |
| Total | 27 | - | 258.199 |
Crystallographic and Stereochemical Features
X-ray Diffraction Studies of Imidazo[1,2-a]pyridine Core
Single crystal X-ray diffraction analysis represents the gold standard for determining precise molecular geometry and solid-state packing arrangements of heterocyclic compounds. Studies of related imidazo[1,2-a]pyridine derivatives have revealed fundamental structural characteristics that can be extrapolated to understand the crystallographic behavior of this compound. The imidazo[1,2-a]pyridine core typically exhibits a high degree of planarity, with maximum deviations from the mean plane rarely exceeding 0.021 Angstroms. This planar arrangement facilitates efficient π-electron delocalization across the entire bicyclic system, contributing to the aromatic stability and chemical properties of the compound.
Crystallographic investigations of 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, a structurally related compound, have provided detailed insights into the geometric parameters and intermolecular interactions characteristic of trifluoromethyl-substituted imidazo[1,2-a]pyridines. These studies demonstrate that the imidazo[1,2-a]pyridine group maintains essential planarity even in the presence of bulky substituents, suggesting that similar structural features would be observed in the target compound. The crystallographic data reveal specific bond lengths, bond angles, and torsional parameters that define the three-dimensional molecular architecture.
Intermolecular packing arrangements in the crystal lattice are governed by hydrogen bonding interactions, π-π stacking between aromatic rings, and van der Waals forces between adjacent molecules. Crystal structure determinations have shown that imidazo[1,2-a]pyridine derivatives frequently form infinite chains through hydrogen bonding interactions, creating characteristic ring motifs designated as R₂²(12) and R₂²(8) according to graph-set notation. These supramolecular assemblies influence the physical properties of the crystalline material, including melting point, solubility, and mechanical characteristics.
The crystal packing efficiency and symmetry elements present in the unit cell provide additional information about the preferred conformations and orientations adopted by the molecules in the solid state. Disorder phenomena, particularly involving the trifluoromethyl group, have been observed in related structures, with fluorine atoms exhibiting positional disorder over multiple sites with refined occupancies. Such disorder reflects the dynamic nature of the trifluoromethyl group rotation even in the crystalline state.
Conformational Analysis of Trifluoromethyl Substituent
The trifluoromethyl substituent represents one of the most significant structural features influencing the conformational behavior and electronic properties of this compound. Conformational analysis of this group requires consideration of both steric and electronic effects that govern its preferred orientations relative to the imidazo[1,2-a]pyridine core. The CF₃ group exhibits considerable rotational freedom around the C-CF₃ bond, leading to multiple accessible conformations that may be populated under different conditions.
Computational studies and experimental observations of related trifluoromethyl-substituted imidazo[1,2-a]pyridines have revealed that the trifluoromethyl group typically adopts orientations that minimize steric clashes with adjacent atoms while optimizing favorable electronic interactions. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density distribution within the heterocyclic ring system, affecting both the reactivity and spectroscopic properties of the molecule. These electronic effects are transmitted through both inductive and resonance mechanisms, with the magnitude of influence depending on the specific substitution pattern.
Dihedral angle analysis from crystallographic studies of structurally similar compounds indicates that trifluoromethyl groups attached to aromatic rings frequently exhibit preferred conformations that place the C-F bonds in specific orientations relative to the aromatic π-system. The degree of conformational freedom is influenced by intermolecular interactions in the crystal lattice, which may stabilize particular rotamers through favorable contacts with neighboring molecules.
Temperature-dependent studies have shown that trifluoromethyl group rotation can become restricted at low temperatures, leading to observable splitting or broadening of nuclear magnetic resonance signals. This dynamic behavior provides important information about the energy barriers associated with conformational interconversion and the relative stability of different rotameric states.
Table 2: Conformational Parameters of Trifluoromethyl-Substituted Imidazo[1,2-a]pyridines
| Structural Feature | Typical Range | Reference Compound | Deviation |
|---|---|---|---|
| Torsion Angle (C-C-CF₃) | 0-180° | 2-Methyl-6-CF₃ derivative | ±25.7° |
| Dihedral Angle (Ring-CF₃) | 0-5.7° | Various substitutions | ±2.0° |
| C-F Bond Length | 1.31-1.35 Å | Standard values | ±0.02 Å |
| F-C-F Bond Angle | 105-110° | Tetrahedral geometry | ±2.0° |
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization method for this compound, enabling detailed analysis of both proton and carbon environments within the molecular framework. Proton nuclear magnetic resonance spectra of related imidazo[1,2-a]pyridine derivatives reveal characteristic chemical shift patterns that reflect the aromatic nature of the heterocyclic core and the electron-withdrawing effects of substituents. The aromatic protons typically appear in the 7.0-8.8 parts per million region, with specific chemical shifts dependent on the substitution pattern and electronic environment.
The trifluoromethyl group introduces significant complexity to the nuclear magnetic resonance spectra through both chemical shift effects and coupling interactions with fluorine nuclei. Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic quartet pattern for the trifluoromethyl carbon, typically appearing around 122-124 parts per million with large one-bond coupling constants to fluorine atoms of approximately 270-290 Hertz. The coupling interactions between fluorine and adjacent carbon atoms create distinctive splitting patterns that serve as diagnostic fingerprints for structural confirmation.
Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural information specific to the trifluoromethyl substituent, with chemical shifts typically observed around -62 to -65 parts per million relative to trichlorofluoromethane standard. The integration patterns and coupling constants observed in the fluorine nuclear magnetic resonance spectra confirm the presence of three equivalent fluorine atoms within the trifluoromethyl group and provide information about the chemical environment and potential dynamic behavior.
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation experiments, enable complete assignment of all carbon and proton signals within the molecular structure. These advanced spectroscopic methods reveal connectivity patterns and spatial relationships between different parts of the molecule, providing definitive structural confirmation and supporting synthetic route verification.
Specific chemical shift assignments for related imidazo[1,2-a]pyridine derivatives demonstrate the predictable patterns observed for aromatic protons within the heterocyclic framework. The proton at the 3-position of the imidazo[1,2-a]pyridine ring typically appears as a singlet around 7.4-7.9 parts per million, while protons on the pyridine ring exhibit characteristic chemical shifts that depend on their proximity to the electron-withdrawing trifluoromethyl group.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides crucial analytical information for the identification and structural characterization of this compound through the analysis of molecular ion peaks and characteristic fragmentation patterns. High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation, with typical accuracy levels exceeding four decimal places when using modern time-of-flight or orbitrap instrumentation. The molecular ion peak appears at mass-to-charge ratio 258.2, corresponding to the protonated molecular ion [M+H]⁺.
Characteristic fragmentation pathways for imidazo[1,2-a]pyridine derivatives typically involve initial loss of the ester functionality, followed by fragmentation of the heterocyclic core under electron impact or electrospray ionization conditions. The trifluoromethyl group exhibits distinctive fragmentation behavior, often undergoing neutral loss of CF₃ radicals (mass 69) or HF molecules (mass 20) to generate characteristic daughter ions that serve as structural fingerprints. These fragmentation patterns are particularly useful for mixture analysis and impurity identification in synthetic samples.
Tandem mass spectrometry experiments enable detailed investigation of specific fragmentation pathways through collision-induced dissociation of selected precursor ions. The acetate moiety typically fragments through loss of methanol (mass 32) or acetic acid (mass 60), generating imidazo[1,2-a]pyridine-containing fragments that retain the trifluoromethyl substituent. The stability of the aromatic heterocyclic core under mass spectrometric conditions often results in the formation of base peaks corresponding to the imidazo[1,2-a]pyridine framework with or without the trifluoromethyl group.
Positive ion electrospray ionization mass spectrometry typically yields clean spectra with minimal background interference, making this technique particularly suitable for quantitative analysis and purity determination. The protonation site preference has been established through computational studies and experimental evidence, indicating that protonation occurs preferentially at the nitrogen atoms within the imidazo[1,2-a]pyridine ring system rather than at the ester functionality.
Table 3: Characteristic Mass Spectrometric Fragmentation Patterns
| Fragment Ion | m/z Value | Loss from Molecular Ion | Structural Assignment |
|---|---|---|---|
| [M+H]⁺ | 259.2 | - | Protonated molecular ion |
| [M-OCH₃]⁺ | 227.2 | 32 | Loss of methoxy group |
| [M-COOCH₃]⁺ | 199.2 | 60 | Loss of methyl carboxylate |
| [M-CF₃]⁺ | 190.2 | 69 | Loss of trifluoromethyl radical |
| Base peak | Variable | - | Imidazo[1,2-a]pyridine core |
Properties
IUPAC Name |
methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-10(17)4-8-6-16-5-7(11(12,13)14)2-3-9(16)15-8/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVOLGBJWBLNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN2C=C(C=CC2=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193663 | |
| Record name | Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-68-2 | |
| Record name | Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the imidazo[1,2-a]pyridine core, potentially leading to the formation of partially or fully reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, organometallic compounds, and various nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce partially hydrogenated compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine structures often exhibit significant antimicrobial properties. Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate has been evaluated for its antifungal and antibacterial activities. For example:
- Antifungal Activity : In vitro studies have shown that related compounds exhibit antifungal effects against various pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These studies suggest that the trifluoromethyl group may enhance the activity against these fungi .
- Antibacterial Activity : While specific data on this compound is limited, similar imidazole derivatives have demonstrated promising antibacterial effects. The presence of the imidazo structure is often linked to increased inhibition against bacterial strains .
Anticancer Potential
The potential anticancer properties of this compound are also noteworthy. Compounds with similar structures have shown activity against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. The mechanism is thought to involve apoptosis induction and cell cycle arrest, although specific studies on this compound are still emerging .
Agrochemical Applications
The compound's unique structure positions it as a candidate for agrochemical applications. Its antifungal properties make it suitable for use in crop protection products aimed at controlling fungal diseases in plants. Research has indicated that trifluoromethylated compounds often show enhanced efficacy compared to their non-fluorinated counterparts, suggesting a potential market for this compound in agricultural formulations .
Case Studies and Research Findings
Several studies highlight the effectiveness of related compounds in various settings:
- Antifungal Efficacy : A study demonstrated that trifluoromethyl pyrimidine derivatives exhibited strong antifungal activities at concentrations as low as 50 μg/ml against several plant pathogens, indicating that this compound could be similarly effective .
- Insecticidal Properties : Related compounds have also shown moderate insecticidal activity against agricultural pests, suggesting that this compound might be explored for integrated pest management strategies in agriculture .
Mechanism of Action
The mechanism by which Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate exerts its effects involves its interaction with molecular targets such as enzymes
Biological Activity
Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate (CAS Number: 1221792-68-2) is a compound that belongs to the imidazopyridine family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₉F₃N₂O₂
- Molecular Weight : 258.20 g/mol
- Melting Point : 89-90 °C
- Hazard Classification : Irritant
The imidazopyridine structure provides a bioisosteric resemblance to purines, allowing these compounds to interact effectively with various biological macromolecules such as DNA, RNA, and proteins. This interaction is crucial for their potential as therapeutic agents. Studies have shown that imidazopyridines can inhibit specific kinase activities, which are often implicated in cancer progression and other diseases .
Anticancer Activity
Research indicates that compounds within the imidazopyridine family exhibit significant cytotoxic effects against various cancer cell lines. For instance, specific derivatives have been developed as inhibitors targeting branched-chain amino acid transaminases (BCATs), which play a role in cancer metabolism. A study highlighted the development of a new class of BCAT1/2 inhibitors that demonstrated high cellular activity and selectivity, suggesting potential applications for treating cancer .
Antimicrobial Properties
Imidazopyridines also show promise as antimicrobial agents. The trifluoromethyl group in this compound enhances its biological activity by increasing lipophilicity and improving membrane permeability. This modification can lead to increased antifungal and antibacterial properties .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits BCAT1/2 with high selectivity | |
| Antifungal | Effective against various fungal strains | |
| Antibacterial | Shows potential against resistant bacterial strains |
Case Study: Anticancer Activity
In a study examining the effects of this compound on cancer cell lines, researchers observed significant inhibition of cell proliferation in multiple types of cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antifungal properties of this compound against Candida species. Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal drugs, suggesting it could serve as a novel treatment option for resistant fungal infections .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Key Analogs
The following table highlights structural differences between the target compound and its closest analogs:
Key Observations :
- Trifluoromethyl vs.
- Ester Group : Methyl esters (target compound) are generally more hydrolytically stable than ethyl esters (e.g., ), influencing pharmacokinetic profiles.
- Halogenation : The iodo derivative () introduces steric bulk and may alter electronic properties, affecting reactivity and biological activity.
Anticancer Activity
- Fluorinated analogs, such as the target compound, demonstrate enhanced cytotoxicity. For example, trifluoromethyl-containing derivatives in showed IC₅₀ values <10 µM against HepG2 and HeLa cells, attributed to improved target affinity and metabolic resistance.
- Non-fluorinated analogs (e.g., ) showed moderate activity, suggesting -CF₃ is critical for potency.
Anti-inflammatory Activity
Physicochemical Properties
Key Trends :
Q & A
Advanced Question
- Molecular docking : Models interactions with targets like METTL3 (PDB: 7N48), identifying hydrogen bonds between the acetate group and Lys513/Arg524 residues .
- QSAR studies : Correlate trifluoromethyl position with IC₅₀ values using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .
Example : STM2457, a related METTL3 inhibitor, showed Kd = 1.4 nM via SPR, aligning with docking predictions .
What are the stability and storage requirements for this compound under laboratory conditions?
Basic Question
- Stability : Susceptible to hydrolysis of the ester group in aqueous media. Shelf life extends to >6 months when stored at −20°C in anhydrous DMSO or sealed under inert gas .
- Handling : Use gloveboxes for weighing to prevent moisture absorption. LC-MS monitoring every 3 months detects degradation (e.g., free acetic acid formation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
